

Application Notes and Protocols for ONO-6950

Cell-Based Assays

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Compound of Interest

Compound Name: *Gemilukast*

Cat. No.: *B607625*

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Introduction

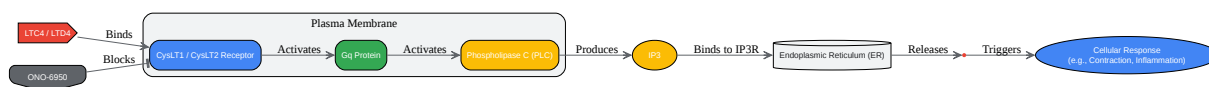
ONO-6950, also known as **Gemilukast**, is a potent, orally active dual antagonist of the cysteinyl leukotriene 1 (CysLT1) and cysteinyl leukotriene 2 (CysLT2) receptors.^{[1][2]} Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. By blocking the action of CysLTs at both CysLT1 and CysLT2 receptors, ONO-6950 offers a promising therapeutic strategy for these conditions.^{[3][4][5]}

These application notes provide detailed protocols for cell-based assays to characterize the antagonist activity of ONO-6950 on CysLT1 and CysLT2 receptors. The primary method described is an intracellular calcium mobilization assay, a robust and widely used technique for studying G-protein coupled receptor (GPCR) function.

Mechanism of Action: CysLT Receptor Signaling

CysLT1 and CysLT2 are Gq-protein coupled receptors. Upon binding of their endogenous ligands, such as leukotriene D4 (LTD4) and leukotriene C4 (LTC4), these receptors activate a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. This increase in intracellular calcium concentration triggers various cellular responses, including smooth muscle contraction and inflammation. ONO-6950

acts by competitively binding to CysLT1 and CysLT2 receptors, thereby preventing the binding of endogenous ligands and inhibiting the downstream calcium signaling.



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CysLT Receptor Signaling Pathway

Quantitative Data: ONO-6950 Antagonist Activity

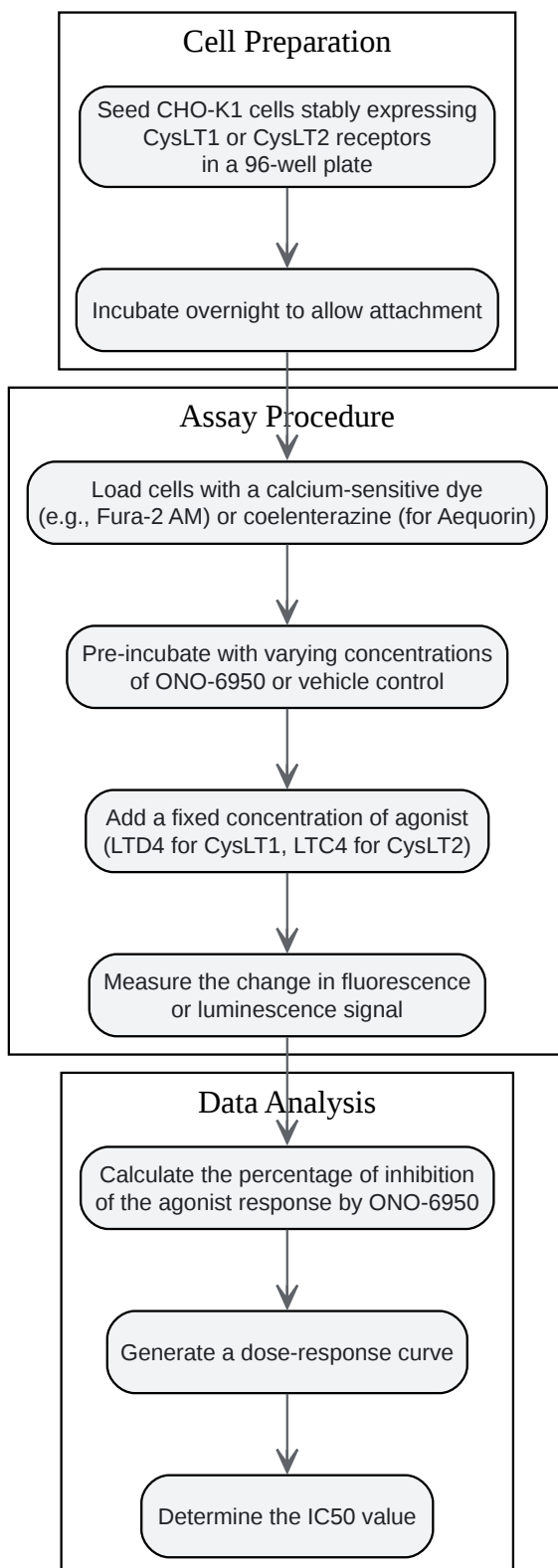
The potency of ONO-6950 as a dual CysLT1 and CysLT2 receptor antagonist has been determined through in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Receptor Target	Species	IC50 (nM)	Reference
CysLT1	Human	1.7	
CysLT2	Human	25	
CysLT1	Guinea Pig	6.3	
CysLT2	Guinea Pig	8.2	

Experimental Protocols

This section provides a detailed protocol for determining the antagonist activity of ONO-6950 using an intracellular calcium mobilization assay. This protocol is adaptable for both fluorescence-based (using Fura-2 AM) and luminescence-based (using Aequorin) detection methods.

Experimental Workflow



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ONO-6950 Antagonist Assay Workflow

Materials and Reagents

- Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human CysLT1 or CysLT2 receptors.
- Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator (Fluorescence): Fura-2 AM (acetoxymethyl ester).
- Pluronic F-127: To aid in the dispersion of Fura-2 AM.
- Probenecid: An anion-transport inhibitor to prevent dye leakage from the cells.
- Luminescent Reporter (Luminescence): Coelenterazine-h (for cells expressing Aequorin).
- Agonists: Leukotriene D4 (LTD4) for CysLT1 and Leukotriene C4 (LTC4) for CysLT2.
- Test Compound: ONO-6950 (**Gemilukast**).
- Control Antagonist: Montelukast (for CysLT1).
- Plates: Black-walled, clear-bottom 96-well microplates for fluorescence assays; white, opaque-bottom 96-well plates for luminescence assays.
- Instrumentation: A fluorescence plate reader with dual-wavelength excitation capabilities (for Fura-2) or a luminometer with an injector.

Protocol: Intracellular Calcium Mobilization Assay (Fluorescence-Based)

- Cell Seeding:
 - The day before the assay, seed the CysLT1 or CysLT2 expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 μ L of culture medium.

- Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare a Fura-2 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 and 1 mM Probenecid.
 - Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.
 - Add 100 µL of the Fura-2 AM loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing:
 - After incubation, gently wash the cells twice with 100 µL of assay buffer containing 1 mM Probenecid to remove extracellular dye.
 - After the final wash, add 100 µL of assay buffer with Probenecid to each well.
- Antagonist Incubation:
 - Prepare serial dilutions of ONO-6950 in assay buffer.
 - Add the desired volume of the ONO-6950 dilutions to the respective wells. Include a vehicle control (assay buffer alone) and a positive control antagonist (e.g., Montelukast for CysLT₁).
 - Incubate the plate at room temperature for 10-20 minutes.
- Agonist Stimulation and Measurement:
 - Prepare the agonist solution (LTD₄ for CysLT₁, LTC₄ for CysLT₂) at a concentration that elicits a submaximal response (e.g., EC₈₀).
 - Set the fluorescence plate reader to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

- Establish a baseline fluorescence reading for approximately 10-20 seconds.
- Inject the agonist into the wells and continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

Data Analysis

- The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
- Calculate the peak response for each well after agonist addition.
- Normalize the data by expressing the response in each well as a percentage of the response in the vehicle control wells (0% inhibition) and the response in wells with a saturating concentration of a known antagonist (100% inhibition).
- Plot the percentage of inhibition against the logarithm of the ONO-6950 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of ONO-6950 using cell-based assays. The intracellular calcium mobilization assay is a robust and reliable method to quantify the antagonist potency of compounds targeting CysLT1 and CysLT2 receptors. These assays are essential tools for researchers and drug development professionals working on novel therapeutics for asthma and other inflammatory disorders.

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